2-Bromo-4,5-dichloro-1H-imidazole
Overview
Description
2-Bromo-4,5-dichloro-1H-imidazole is a halogenated imidazole derivative. Imidazole derivatives are heterocyclic compounds that have been extensively studied due to their wide range of applications in medicinal chemistry and as building blocks for various bioactive molecules. The presence of bromine and chlorine atoms on the imidazole ring can significantly influence the chemical reactivity and physical properties of the compound, making it a valuable intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of halogenated imidazole derivatives can be accomplished through various methods. For instance, a transition-metal-free regioselective halogenation of imidazo[1,2-a]pyridines using sodium chlorite/bromite as the halogen source has been reported, which could potentially be adapted for the synthesis of 2-bromo-4,5-dichloro-1H-imidazole . Another approach involves the synthesis of 2-bromo-imidazole derivatives starting from histidine, which undergoes diazotization and subsequent halogenation . Additionally, the synthesis of bromo-imidazo[4,5-b]pyridine derivatives has been achieved through condensation and alkylation reactions, which could provide insights into the synthesis of related 2-bromo-4,5-dichloro-1H-imidazole compounds .
Molecular Structure Analysis
The molecular structure of halogenated imidazoles can be elucidated using various spectroscopic techniques such as NMR, IR, Mass spectrometry, and X-ray crystallography. For example, the structure of a related compound, 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole, was characterized using these methods, and the intercontacts in the crystal structure were analyzed through Hirshfeld surface analysis . Such techniques could be applied to determine the molecular structure of 2-bromo-4,5-dichloro-1H-imidazole and to understand the influence of halogen atoms on its conformation.
Chemical Reactions Analysis
Halogenated imidazoles participate in various chemical reactions, which can be utilized to synthesize a wide array of compounds. For instance, the Sandmeyer-type reaction has been used to convert 2-mercapto-1-methyl-imidazoline into 2-bromo-1-methyl-imidazole in the presence of copper(I) bromide . This reaction involves the extrusion of sulfur and oxidation of copper, indicating the potential for halogen exchange reactions in the synthesis of 2-bromo-4,5-dichloro-1H-imidazole. Additionally, the reactivity of halogenated imidazoles towards electrophilic and nucleophilic agents can be explored for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-bromo-4,5-dichloro-1H-imidazole, such as melting point, solubility, and stability, can be influenced by the presence of halogen atoms. For example, the synthesis and antidepressant activity of 2-bromo-imidazole derivatives have been studied, and the melting points of these compounds were determined . The introduction of bromine and chlorine atoms is likely to affect the electron density and molecular electrostatic potential of the imidazole ring, as seen in the molecular electrostatic surface analysis of related compounds . These properties are crucial for understanding the behavior of 2-bromo-4,5-dichloro-1H-imidazole in various solvents and under different conditions, which is important for its application in chemical synthesis and pharmaceutical development.
Scientific Research Applications
Imidazole derivatives, including 2-Bromo-4,5-dichloro-1H-imidazole, have been studied for their reactions with various bromo-1-arylethanones. Density Functional Theory (DFT) calculations were performed to investigate these reactions, which are significant in the field of computational chemistry and reaction mechanism analysis (Erdogan & Erdoğan, 2019).
2-Bromo-4,5-dichloro-1H-imidazole has been used in Sandmeyer type reactions for the bromination of 2-mercapto-1-methyl-imidazoline, demonstrating its utility in organic synthesis and complex molecule formation (Lobana, Sultana, & Butcher, 2011).
This compound plays a role in metal-halogen exchange reactions of polybromoimidazoles. It has been used to prepare dilithiated imidazoles and further react with various electrophiles, contributing to the field of organometallic chemistry (Iddon & Khan, 1987).
In X-ray crystallography, 2-Bromo-4,5-dichloro-1H-imidazole derivatives have been synthesized and structurally studied, which is essential for understanding molecular conformations and interactions (Felsmann, Hübscher, Seichter, & Weber, 2012).
The compound has been explored for its antiviral properties. Polyhalogenated imidazole nucleosides, including 2-bromo-4,5-dichloro-1H-imidazole nucleosides, were synthesized and tested for their activity against human cytomegalovirus and herpes simplex virus, underscoring its potential in antiviral drug development (Chien, Saluja, Drach, & Townsend, 2004).
Its derivatives have been used in the synthesis of mononuclear complexes exhibiting slow magnetic relaxation and photochromic behavior, relevant in materials science and magnetic materials research (Cao, Wei, Li, & Gu, 2015).
In organic chemistry, 2-Bromo-4,5-dichloro-1H-imidazole is significant for the synthesis of novel imidazoles with antimicrobial properties, contributing to pharmaceutical and medicinal chemistry (Narwal, Singh, Saini, Kaur, & Narwal, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromo-4,5-dichloro-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrCl2N2/c4-3-7-1(5)2(6)8-3/h(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULQOTGFPPFUMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N1)Br)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrCl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166976 | |
Record name | Imidazole, 2-bromo-4,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166976 | |
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Molecular Weight |
215.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,5-dichloro-1H-imidazole | |
CAS RN |
16076-27-0 | |
Record name | 2-Bromo-4,5-dichloro-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16076-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Bromo-4,5-dichloroimidazole | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016076270 | |
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Record name | 2-Bromo-4,5-dichloroimidazole | |
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Record name | Imidazole, 2-bromo-4,5-dichloro- | |
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Record name | 2-Bromo-4,5-dichloro-1H-imidazole | |
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Record name | 2-Bromo-4,5-dichloroimidazole | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4VL672K4J | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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